molecular formula C11H14N2O4S B2957414 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide CAS No. 790271-28-2

2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide

Cat. No. B2957414
CAS RN: 790271-28-2
M. Wt: 270.3
InChI Key: YJBKNNLAVRDQPM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide is 1S/C11H14N2O4S/c12-11(15)9-7-8(3-4-10(9)14)18(16,17)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2,(H2,12,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide is a solid substance that should be stored at room temperature . The predicted melting point is 204.39°C, and the predicted boiling point is approximately 472.1°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.63 .

Scientific Research Applications

Photosensitive Materials

A study by Ebara, Shibasaki, and Ueda (2003) outlines a new synthetic method for poly(benzoxazole) (PBO) precursor, poly(o-hydroxyamide), from bis(o-aminophenol) and diphenyl isophthalate. This research is significant for the development of photosensitive materials, indicating the potential of related compounds in the creation of high-performance polymers with specific light-sensitive properties (Ebara, Shibasaki, & Ueda, 2003).

Synthetic Routes to Piperidines and Pyrrolizidines

Back and Nakajima (2000) explored a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. This research highlights innovative approaches in synthetic organic chemistry, potentially opening new avenues for the synthesis of complex structures, including those related to 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide (Back & Nakajima, 2000).

Synthesis of Optically Pure Compounds

Ruano, Alemán, and Cid (2006) developed a method for preparing optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine, demonstrating the importance of stereochemical control in the synthesis of bioactive molecules. This research could be relevant for the synthesis of enantiomerically pure versions of 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide, enhancing its potential pharmaceutical applications (Ruano, Alemán, & Cid, 2006).

Self-Assembling Amphiphiles

Zhu, Tartsch, Beginn, and Möller (2004) synthesized wedge-shaped molecules with a sulfonate group at the tip, illustrating the use of sulfonate-containing compounds in creating self-assembling materials. This research provides insight into how 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide might be utilized in the development of novel materials with specific self-assembly properties (Zhu, Tartsch, Beginn, & Möller, 2004).

Antifolates as Antitumor Agents

Gangjee, Zeng, Talreja, McGuire, Kisliuk, and Queener (2007) synthesized classical and nonclassical antifolates as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Although not directly related to 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide, this research underscores the broader context of sulfonamide derivatives in medicinal chemistry, particularly their role in cancer therapy (Gangjee et al., 2007).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Other hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

While specific future directions for 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide are not available, the pyrrolidine ring is a versatile scaffold in drug discovery. This suggests that there could be potential for further exploration and development of compounds with this structure .

Mechanism of Action

The pyrrolidine ring in the compound is a common structural motif in many natural products and drugs, and it can influence the compound’s bioavailability and pharmacokinetics. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c12-11(15)9-7-8(3-4-10(9)14)18(16,17)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBKNNLAVRDQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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